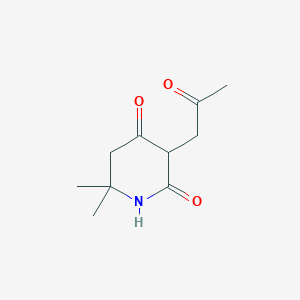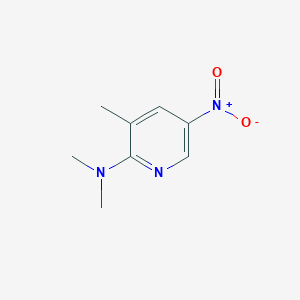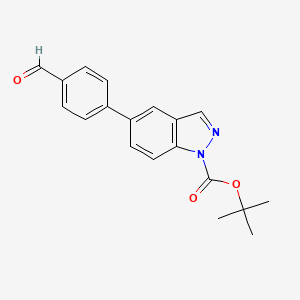
1-(2-Phenylpyrazol-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylpyrazol-3-yl)piperazine is a heterocyclic compound that contains both a pyrazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the piperazine moiety, which is commonly found in many pharmaceuticals, makes this compound a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Phenylpyrazol-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrazole with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. This method employs nucleophilic substitution and cyclization under acid catalysis, which is advantageous for industrial production due to its simplicity and safety .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylpyrazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylpyrazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of intermediates for agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylpyrazol-3-yl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting neurotransmission . The piperazine moiety can enhance the compound’s solubility and bioavailability, making it more effective as a drug candidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a methyl group at the 3-position of the pyrazole ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
Uniqueness
1-(2-Phenylpyrazol-3-yl)piperazine is unique due to its specific substitution pattern on the pyrazole ring, which can lead to different biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C13H16N4 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-(2-phenylpyrazol-3-yl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(6-7-15-17)16-10-8-14-9-11-16/h1-7,14H,8-11H2 |
InChI-Schlüssel |
NTQFIVQWNHXBIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)

![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)


![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)




![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)

